N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-28-19-13-12-15(14-20(19)29-2)22-25-26-23(31-22)24-21(27)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGJSAGLOWBEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 2-phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . The compound may also interact with DNA, causing disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 1,3,4-Thiadiazole Derivatives
The title compound shares structural similarity with 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (), where the oxadiazole ring is replaced by a thiadiazole. Key differences include:
- Bioactivity : Thiadiazole derivatives are reported to exhibit insecticidal and fungicidal activities, while oxadiazoles (like the title compound) are more commonly associated with plant growth regulation .
Table 1: Structural and Bioactivity Comparison
Comparison with Tetrazole-Based Urea Derivatives
Compounds such as N′-5-tetrazolyl-N-aroylthioureas () and N-5-tetrazolyl-N′-aroylureas () feature tetrazole rings linked to urea/thiourea groups. These differ from the title compound in:
- Heterocycle Stability : Tetrazoles are more polar due to their acidic NH protons, whereas oxadiazoles exhibit greater metabolic stability.
- For example, compound 2h (N-5-tetrazolyl-N′-p-methoxybenzoylurea) showed potent auxin-like activity, whereas the title compound’s benzamide group may favor cytokinin-like effects .
Comparison with Triazole-Carboxylate Derivatives
N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas () incorporate a triazole ring with a carboxylic acid group. Structural contrasts include:
- Acid-Base Properties: The carboxylic acid group in triazole derivatives increases water solubility, whereas the title compound’s methoxy and phenoxy groups enhance lipophilicity.
- Bioactivity Profile : Triazole-carboxylates demonstrated growth-regulating activity at lower concentrations (e.g., 10 μM), suggesting higher potency compared to oxadiazole-based compounds, which may require higher doses for similar effects .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Oxadiazoles are less prone to enzymatic degradation than tetrazoles, which may undergo ring-opening reactions in vivo .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.36 g/mol. The compound features an oxadiazole ring that is known for its role in various biological activities, including anticancer and antimicrobial effects.
Target Interactions
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially offering antidepressant effects .
- Anticancer Activity : The oxadiazole moiety is associated with anticancer properties. Studies have indicated that compounds containing this structure can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Biochemical Pathways
The compound may influence several key biochemical pathways:
- Signal Transduction : By targeting kinases or other signaling molecules, it could disrupt pathways crucial for cancer cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that the compound may promote programmed cell death by activating intrinsic apoptotic pathways, leading to cytochrome c release and subsequent caspase activation .
Biological Activity Overview
Case Studies and Research Findings
- Antidepressant Properties :
- Anticancer Efficacy :
-
Antimicrobial Activity :
- Compounds similar in structure have shown broad-spectrum antimicrobial activity. Ongoing studies aim to elucidate the specific mechanisms by which these compounds exert their effects against bacterial pathogens .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The presence of methoxy groups may enhance lipophilicity, improving absorption across biological membranes.
- Metabolism and Excretion : Further studies are needed to clarify metabolic pathways and excretion routes to optimize dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
